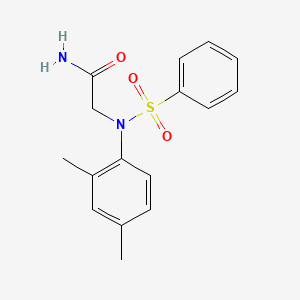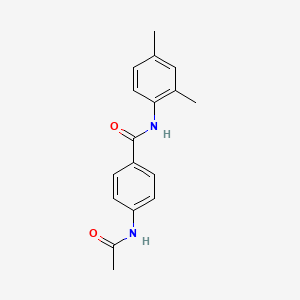![molecular formula C23H27N3O3 B5610284 4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide](/img/structure/B5610284.png)
4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related morpholinyl-benzamide derivatives involves multi-step chemical processes. For instance, the reaction of starting compounds with chloromethyloxirane leads to the formation of N-2-hydroxy-3-heteroaminopropyl-substituted compounds or substituted dihydrofuro[2',3':4,5]pyrrolo[2,1-c][1,4]oxazin-8-ones, showcasing the versatility and reactivity of morpholine-containing compounds in synthesis processes (Krutošíková et al., 2001).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including morpholinyl-benzamide compounds, often features complex ring systems and substituent patterns that influence their chemical behavior. For example, the benzamide molecule with a morpholinone ring shows a twist-boat conformation, indicating the significance of ring conformations on the overall molecular structure and properties (Pang et al., 2006).
Chemical Reactions and Properties
Morpholine and pyrrolidinyl groups in benzamides participate in various chemical reactions, offering a range of chemical properties. For instance, the synthesis of benzamide derivatives via interactions with morpholine underlines the adaptability of these groups in forming new compounds with potentially significant biological activities (Donskaya et al., 2004).
Physical Properties Analysis
The crystal structure and physical properties of morpholinyl-benzamide derivatives are crucial for understanding their interactions and stability. The study of benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine showcases the importance of crystallography in identifying potential applications and understanding the substance's behavior at the molecular level (Wu et al., 2014).
Chemical Properties Analysis
The chemical properties of 4-(4-morpholinyl)-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}benzamide and its derivatives are influenced by their molecular structure. The presence of morpholine and pyrrolidine rings, as well as benzamide groups, contribute to their chemical reactivity and potential biological activities. The synthesis and evaluation of derivatives highlight the compound's versatility and the role of substituents in modulating its properties (Kato et al., 1995).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-morpholin-4-yl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22-6-3-11-26(22)17-20-5-2-1-4-19(20)16-24-23(28)18-7-9-21(10-8-18)25-12-14-29-15-13-25/h1-2,4-5,7-10H,3,6,11-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYIZOZXGGWJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B5610214.png)

![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![3-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5610251.png)
![2-(2-fluoro-3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5610254.png)
![6-{[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5610255.png)

![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5610287.png)


![N-[3-(benzylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5610306.png)